molecular formula C15H12O2S B6379995 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% CAS No. 1261891-24-0

5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%

Cat. No. B6379995
CAS RN: 1261891-24-0
M. Wt: 256.3 g/mol
InChI Key: HWQSPGYTHUYHDA-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% is a heterocyclic aromatic compound with a wide range of potential applications in the fields of science and engineering. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% has been studied extensively in recent years due to its unique properties and potential applications. This compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. Additionally, it has been used in the synthesis of various polymers and nanomaterials. Furthermore, it has been used as a catalyst for a variety of chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds.

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% is not entirely understood. However, it is believed to act as an electron donor and acceptor, allowing it to interact with a variety of different molecules. Additionally, it is believed to interact with certain enzymes and proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% are not fully understood. However, it has been shown to interact with certain enzymes and proteins, resulting in a variety of effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. Additionally, it has been shown to activate the enzyme monoamine oxidase, resulting in increased levels of serotonin in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% in laboratory experiments include its relatively low cost, ease of synthesis, and wide range of potential applications. Additionally, it is stable under a variety of conditions and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively low solubility in water, which can limit its use in certain types of experiments. Additionally, it can react with certain compounds, resulting in the formation of unwanted byproducts.

Future Directions

The potential future directions for research involving 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% are numerous. For example, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, dyes, and fragrances. Additionally, further research could be conducted to explore its potential applications in the synthesis of polymers and nanomaterials. Furthermore, further research could be conducted to explore its potential use as a catalyst for a variety of chemical reactions. Finally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential therapeutic uses.

Synthesis Methods

The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95% can be accomplished by a number of different methods. The most common method is a reaction between 2-methoxyphenol and benzo(b)thiophene-2-sulfonyl chloride. This reaction results in the formation of the desired compound, and can be accomplished in high yields with relatively low temperatures. This method has been used in numerous studies to produce 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%.

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-17-13-7-6-11(8-12(13)16)15-9-10-4-2-3-5-14(10)18-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQSPGYTHUYHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol

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